molecular formula C18H17FN2O B1207907 Didemethylcitalopram CAS No. 62498-69-5

Didemethylcitalopram

Cat. No. B1207907
CAS RN: 62498-69-5
M. Wt: 296.3 g/mol
InChI Key: RKUKMUWCRLRPEJ-UHFFFAOYSA-N
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Description

Didemethylcitalopram, a derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, is of interest in the field of chemistry for its structure and the synthetic challenges it presents. It is understood through the principles of reticular synthesis, where molecular building blocks are assembled into ordered frameworks (Yaghi et al., 2003).

Synthesis Analysis

The synthesis of complex molecules like Didemethylcitalopram often involves combining strategies from both chemistry and biology to create molecules with specific properties. This interdisciplinary approach helps overcome the limitations of traditional synthetic methods (Wu & Schultz, 2009).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior of Didemethylcitalopram. Techniques such as noncovalent synthesis focus on assembling molecules through physical and organic chemistry principles, emphasizing the role of noncovalent interactions in determining molecular structure (Whitesides et al., 1995).

Chemical Reactions and Properties

The study of contiguous stereogenic quaternary carbons presents a challenge in natural products synthesis, which is relevant to the synthesis of Didemethylcitalopram. Strategies for assembling such structural units are critical for its synthesis (Peterson & Overman, 2004).

Physical Properties Analysis

The analysis of physical properties, including molecular modeling, offers insights into the behavior of Didemethylcitalopram. Models based on the molecular structure can predict various physical properties, highlighting the importance of structural features (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The synthesis and electrochemical properties of structurally modified compounds provide a framework for understanding the chemical properties of Didemethylcitalopram. Such studies reveal how modifications to the molecular structure can influence redox potential and other chemical properties (Mansurova, Koay, & Gärtner, 2008).

Scientific Research Applications

1. Pharmacokinetics in Renal Insufficiency and Hepatic Cirrhosis

  • Application Summary: This study compared the pharmacokinetics of the antidepressant citalopram and its metabolites demethylcitalopram and didemethylcitalopram in subjects with moderate renal insufficiency and subjects with hepatic cirrhosis with that in healthy subjects .
  • Methods: Pharmacokinetic parameters were derived following single oral or intravenous citalopram dose (40 mg) to healthy subjects and a single oral dose (20 mg) to patients. Serum and urine concentrations of citalopram and metabolites were determined using a validated HPLC method .
  • Results: The study found that renal impairment was associated with a significant reduction in the renal elimination of citalopram and its two metabolites and a slight prolongation of serum citalopram t 1/2 (49.5 h vs 36.8 h in healthy subjects). Cirrhosis resulted in significant decrease in citalopram CL oral ␣ (0.21 vs 0.33 l · h −1 · kg −1 in healthy subjects) and increase in V z · f −1, with an approximately twofold increase in t 1/2 (83.4 h vs 36.8 h in healthy subjects) .

2. Photodegradation Products of Escitalopram in Surface Water

  • Application Summary: This study identified the photodegradation products of escitalopram (ESC), the S-enantiomer of the citalopram raceme, both in ultrapure and surface water .
  • Methods: The effect of nitrate and bicarbonate concentrations was investigated by full factorial design, and only the nitrate concentration resulted in having a significant effect on the degradation. The kinetics of ESC photodegradation is the pseudo-first-order .
  • Results: Fourteen transformation products (TPs) were identified in ultrapure water (one of them, at m/z 261, for the first time) and other two TPs at m/z 327 (found for the first time in this study) were identified only in presence of a nitrate .

3. Risk of Prolonged QTc

  • Application Summary: This study found that the risk of prolonged QTc occurs at elevated levels of a metabolite didemethylcitalopram (DDCT) .
  • Methods: The study focused on patients with genetically variable CYP450 2D6 metabolism as well as in patients receiving CYP450 2C19 inhibitors .
  • Results: The study found that prolonged QTc may occur in 2% of patients .

Safety And Hazards

Antidepressants like citalopram, from which didemethylcitalopram is derived, have been associated with an increased risk of suicidal thinking and behavior (suicidality) compared with placebo in short-term studies in children, adolescents, and young adults with major depressive disorder and other psychiatric disorders . Anyone considering the use of citalopram or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need .

Future Directions

While the future directions specifically for Didemethylcitalopram are not mentioned in the search results, there is a general need for more effective treatments for mental illnesses including depression . The field of drug delivery in mental health, including the delivery of drugs like Didemethylcitalopram, has tremendous potential for growth in terms of both economic and patient impact .

properties

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUKMUWCRLRPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978083
Record name Didesmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didemethylcitalopram

CAS RN

62498-69-5
Record name Didesmethylcitalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62498-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethylcitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didesmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYLCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (0.34 g. 5.4 mmol) was added to a mixture of 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenlzofiurancarbonitrile (0.80 g, 2.7 mmol) and formaldehyde (0.44 mL, 5.4 mmol, 37% in H2O) in methanol (10 mL). The resulting mixture was stirred at room temperature for 3 h, then was added more sodium cyanoborohydride (0.17 g, 2.7 mmol) and formaldehyde (0.22 mL, 2.7 mmol). After stirring at room temperature for 1 h, the mixture was quenched with H2O and extracted with Et2O. The organic extracts were dried and evaporated. Silica gel chromatography (EtOAc, heptane, triethylamine 75:25:1) of the residue gave the crude product, which was isolated as the oxalate salt from acetone (0.31 g, 0.8 mmol, 30%). The NMR-spectra were identical with those obtained from citalopram oxalate prepared in example 2. Anal. (C20H21N2O, C2H2O4, ¼ H2O) calcd. C: 63.06; H: 5.67; N: 6.69. Found C: 63.28; H: 5.64; N: 6.67.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
M Kosel, CB Eap, M Amey, P Baumann - Journal of Chromatography B …, 1998 - Elsevier
… Citalopram, demethylcitalopram and didemethylcitalopram, … ng/ml for each enantiomer of didemethylcitalopram. Inter- and … % for S- and R-didemethylcitalopram. No interference was …
Number of citations: 95 www.sciencedirect.com
A Akil, RR Bies, BG Pollock, D Avramopoulos… - … of pharmacokinetics and …, 2016 - Springer
… P450 enzymes (CYP 2C19, 2D6 and 3A4) to its major metabolite desmethylcitalopram, which undergoes further demethylation mediated by CYP2D6, to form didemethylcitalopram [12, …
Number of citations: 21 link.springer.com
OV Olesen, K Linnet - Pharmacology, 1999 - karger.com
The involvement of CYP enzymes in the metabolism of citalopram was studied, inclusive the conversion of demethylcitalopram to didemethylcitalopram and the formation of citalopram N…
Number of citations: 135 karger.com
B Rochat, M Kosel, G Boss, B Testa, M Gillet… - Biochemical …, 1998 - Elsevier
… CIT is metabolised by cytochrome P450 (CYP) to N-demethylcitalopram (DCIT) and N-didemethylcitalopram (DDCIT). The citalopram propionic acid derivative (CIT-PROP) is another, …
Number of citations: 110 www.sciencedirect.com
FC Kugelberg, M Kingbäck, B Carlsson… - Journal of analytical …, 2005 - academic.oup.com
The aim of this study was to investigate the early-phase postmortem redistribution of the enantiomers of citalopram (CIT) and its metabolites demethylcitalopram (DCIT) and …
Number of citations: 26 academic.oup.com
J Rampono, JH Kristensen, LP Hackett… - British Journal of …, 2000 - Wiley Online Library
… Citalopram is lipid soluble and is metabolized in the liver mainly to a primary metabolite N-demethylcitalopram, which is then converted to N-didemethylcitalopram [4]. Three different …
Number of citations: 132 bpspubs.onlinelibrary.wiley.com
K Sangkuhl, TE Klein, RB Altman - Pharmacogenetics and …, 2011 - ncbi.nlm.nih.gov
Depression and anxiety disorders have been linked to the dysfunction of serotonergic neurotransmission [1]. Five major classes of antidepressant drugs exist: monoamine oxidase …
Number of citations: 73 www.ncbi.nlm.nih.gov
FC Kugelberg, B Carlsson, J Ahlner… - Chirality: The …, 2003 - Wiley Online Library
The single‐dose kinetics of the enantiomers of citalopram (CIT) and its metabolites, demethylcitalopram (DCIT) and didemethylcitalopram (DDCIT), were investigated after …
Number of citations: 33 onlinelibrary.wiley.com
J Hyttel, J Arnt, C Sanchez - Rev Contemp Pharmacother, 1995 - researchgate.net
… It is metabolised primarily by N-demethylation giving rise to demethylcitalopram and didemethylcitalopram. Although they are found in lower concentration than citalopram itself in man (…
Number of citations: 135 www.researchgate.net
M Kingbäck, B Carlsson, J Ahlner, F Bengtsson… - Chirality, 2011 - Wiley Online Library
… Higher serum and brain levels of citalopram and demethylcitalopram, but lower levels of didemethylcitalopram, were observed in DA rats when compared with SD rats. The …
Number of citations: 10 onlinelibrary.wiley.com

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